3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that features a bromine atom, a furan ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Furan Ring Formation: The furan ring is introduced through a series of reactions involving furfural or other furan derivatives.
Hydroxyethylation: The hydroxyethyl group is added to the furan ring, often through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and furan ring formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, leading to various biological effects. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
Uniqueness
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to its specific combination of a bromine atom, furan ring, and hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIKACUZHKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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